molecular formula C19H18ClN3OS B2674500 N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-69-6

N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2674500
CAS No.: 851131-69-6
M. Wt: 371.88
InChI Key: QXJDHPSQUKOIPI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a dimethylphenyl group, and an imidazole ring, all connected through a sulfanylacetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an appropriate aldehyde.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Sulfanylacetamide Linkage: This involves the reaction of the imidazole derivative with 3-chlorophenylthioacetic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or dechlorinated products.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The imidazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl and dimethylphenyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • N-(3-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Comparison:

  • Structural Differences: The position of the dimethyl groups on the phenyl ring can influence the compound’s chemical properties and biological activities.
  • Unique Features: N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the dimethyl groups, which may affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-5-3-8-17(14(13)2)23-10-9-21-19(23)25-12-18(24)22-16-7-4-6-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDHPSQUKOIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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